molecular formula C18H17NO B14449858 N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide CAS No. 78934-98-2

N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide

Cat. No.: B14449858
CAS No.: 78934-98-2
M. Wt: 263.3 g/mol
InChI Key: OEVSJVRSVLMPPA-UHFFFAOYSA-N
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Description

N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide is an organic compound with a complex structure that includes aromatic rings and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzyl chloride with phenylethylamine to form N-(4-methylphenyl)-1-phenylethylamine.

    Acetylation: The intermediate is then acetylated using acetyl chloride to form N-[2-(4-methylphenyl)-1-phenylethyl]acetamide.

    Alkyne Formation: The final step involves the reaction of the acetamide with propargyl bromide in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of strong nucleophiles like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Methylphenyl)-1-phenylethyl]hex-2-ynamide
  • N-[2-(4-Methylphenyl)-1-phenylethyl]octadec-9-en-2-ynamide

Uniqueness

N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide is unique due to its specific structural features, such as the presence of an alkyne group and the combination of aromatic rings. These features confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

78934-98-2

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-1-phenylethyl]prop-2-ynamide

InChI

InChI=1S/C18H17NO/c1-3-18(20)19-17(16-7-5-4-6-8-16)13-15-11-9-14(2)10-12-15/h1,4-12,17H,13H2,2H3,(H,19,20)

InChI Key

OEVSJVRSVLMPPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)C#C

Origin of Product

United States

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